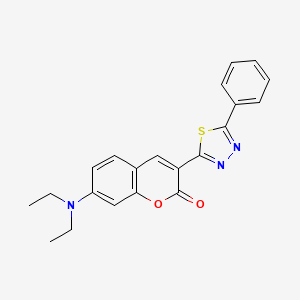![molecular formula C19H22FN3O3 B13806307 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is a complex organic compound that features a unique combination of functional groups, including a fluoro-phenyl group, a ureido group, and a furan-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ureido group: This can be achieved by reacting an isocyanate with an amine.
Introduction of the fluoro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Cyclohexanecarboxylic acid formation: This can be synthesized through a series of reactions including hydrogenation and carboxylation.
Attachment of the furan-2-ylmethyl group: This step may involve a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ureido group can be reduced to form amines.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide involves its interaction with specific molecular targets. The fluoro-phenyl group can enhance binding affinity to certain receptors, while the ureido group can form hydrogen bonds with target proteins. The furan-2-ylmethyl group may contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(4-Chloro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
- 1-[3-(4-Methyl-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
- 1-[3-(4-Nitro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
Uniqueness
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is unique due to the presence of the fluoro-phenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H22FN3O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22FN3O3/c20-14-6-8-15(9-7-14)22-18(25)23-19(10-2-1-3-11-19)17(24)21-13-16-5-4-12-26-16/h4-9,12H,1-3,10-11,13H2,(H,21,24)(H2,22,23,25) |
InChI-Schlüssel |
IIKFELJFJNUCTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


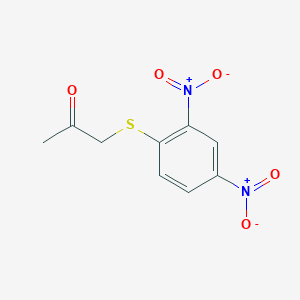
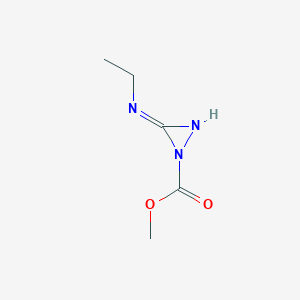
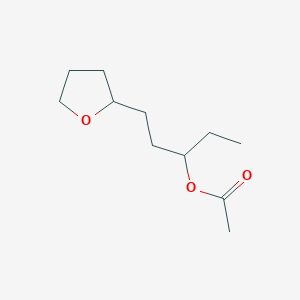
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
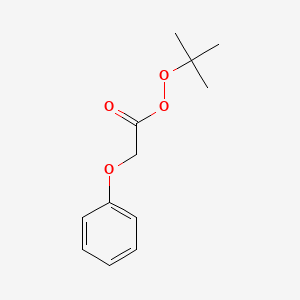
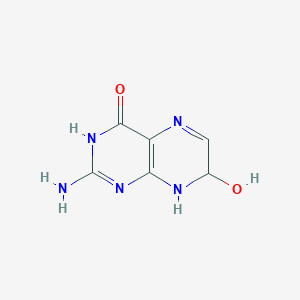
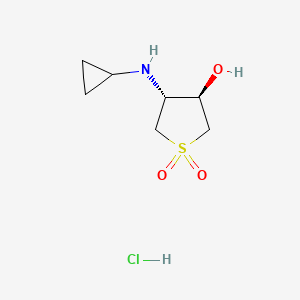
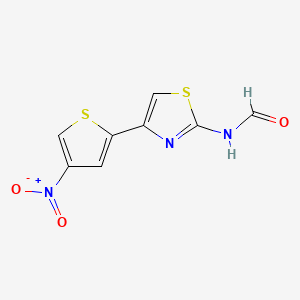

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
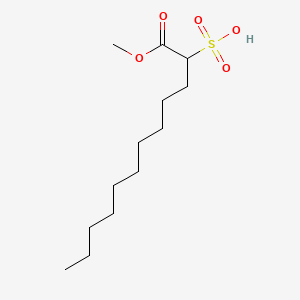
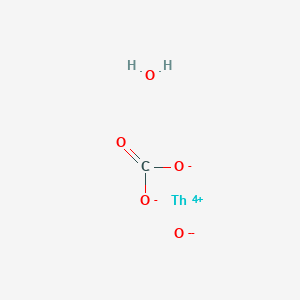
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
